molecular formula C17H13ClF3N5O B2367955 N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-11-8

N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide

Cat. No.: B2367955
CAS No.: 338773-11-8
M. Wt: 395.77
InChI Key: CPIGQFSEEKWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide belongs to the heterocyclic compound class, specifically within the quinoxaline derivative family. The compound is systematically classified under the Chemical Abstracts Service registry number 338773-11-8, with the PubChem Compound Identifier 1470912. Alternative nomenclature systems recognize this compound as 1-(4-chlorophenyl)-3-{methyl[3-(trifluoromethyl)quinoxalin-2-yl]amino}urea, reflecting the structural relationship between hydrazinecarboxamide and urea derivatives.

The molecular formula C₁₇H₁₃ClF₃N₅O encompasses a molecular weight of 395.8 grams per mole, as determined through computational analysis by PubChem 2.2. The structural architecture incorporates multiple functional groups that contribute to its chemical identity: a 4-chlorophenyl substituent, a methyl group, a trifluoromethyl group attached to the quinoxaline ring system, and a hydrazinecarboxamide linking moiety. This complex arrangement of substituents creates a compound with distinct physicochemical properties that differentiate it from simpler quinoxaline derivatives.

The quinoxaline core structure, also known as benzopyrazine, forms the fundamental heterocyclic framework of this compound. Quinoxaline itself is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline, representing a diverse family of nitrogen-containing heterocycles. The specific substitution pattern in this compound places it within the category of 2,3-disubstituted quinoxaline derivatives, which have demonstrated significant biological activity in various research contexts.

The presence of the trifluoromethyl group introduces unique electronic and steric properties to the molecule, as fluorinated organic compounds often exhibit enhanced metabolic stability and modified biological activity profiles. The 4-chlorophenyl moiety contributes to the compound's lipophilicity and potential for specific receptor interactions, while the hydrazinecarboxamide functional group provides opportunities for hydrogen bonding and additional chemical modifications.

Property Value Reference
Molecular Formula C₁₇H₁₃ClF₃N₅O
Molecular Weight 395.8 g/mol
Chemical Abstracts Service Number 338773-11-8
PubChem Compound Identifier 1470912
Creation Date 2005-07-11
Last Modification Date 2025-05-10

Historical Context in Quinoxaline Research

The development of quinoxaline chemistry traces its origins to the late 19th century, with quinoxaline serving initially as an intermediate for the antituberculosis drug pyrazinamide in 1884. This early application established the foundation for subsequent investigations into the pharmacological activities of quinoxaline derivatives, revealing their extensive range of biological activities including antimicrobial, antidiabetic, anti-inflammatory, anti-Alzheimer's, and anticancer properties. The historical progression of quinoxaline research demonstrates a consistent pattern of expanding therapeutic applications, driven by the structural versatility and modification potential inherent in the quinoxaline scaffold.

Quinoxaline 1,4-dioxides represent one of the earliest systematically studied subclasses within quinoxaline chemistry, with compounds such as actinoquinoxaline being produced by Streptomyces ambofaciens and demonstrating inhibitory activity against gram-positive bacteria. The natural product iodinin, first identified and isolated from Chromobacterium iodinum bacterial cultures, provided early evidence of the cytotoxic potential of quinoxaline derivatives, with antimicrobial properties described as early as 1943. Recent studies have revealed that iodinin exhibits high cytotoxicity and selectivity for acute myeloid leukemia and promyelocytic leukemia cells, with apoptotic cell death values forty times lower than those observed in non-tumor cells.

The clinical application of quinoxaline derivatives gained significant momentum in the 1970s with the introduction of broad-spectrum antibacterial agents such as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide and 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide. These compounds established the therapeutic viability of the quinoxaline scaffold and encouraged further research into structurally diverse derivatives. The subsequent development of quinoxaline-based compounds for antituberculosis, fungicidal, and antiviral applications demonstrated the broad spectrum of biological activities achievable through strategic structural modifications.

Contemporary quinoxaline research has evolved to encompass sophisticated synthetic methodologies and targeted therapeutic applications. The development of quinoxaline derivatives as dual inhibitors for cancer treatment exemplifies the current state of the field, with novel compounds demonstrating anti-proliferative activities against multiple cancer cell lines including hepatocellular carcinoma, breast cancer, and colorectal cancer cell lines. These developments have achieved cytotoxicity levels comparable to established chemotherapeutic agents, with some compounds showing half-maximal inhibitory concentration values ranging from 7.6 to 32.4 micromolar.

The historical context of quinoxaline research also encompasses significant advances in synthetic methodology, particularly in the formation of quinoxaline rings through condensation reactions between ortho-diamines and 1,2-diketones. The parent quinoxaline compound results from the condensation of glyoxal with 1,2-diaminobenzene, while substituted derivatives arise from reactions involving alpha-ketonic acids, alpha-chloroketones, alpha-aldehyde alcohols, and alpha-ketone alcohols. These synthetic approaches have provided the foundation for the complex structural modifications observed in contemporary quinoxaline derivatives such as this compound.

Significance in Medicinal Chemistry

The medicinal chemistry significance of quinoxaline derivatives, including this compound, stems from their demonstrated versatility in targeting multiple therapeutic areas and their capacity for structural modification to achieve specific biological activities. Quinoxalines constitute a well-established drug category with representatives including brimonidine, an alpha-2 adrenergic agonist used for glaucoma and ocular hypertension treatment, and varenicline, a partial agonist at nicotinic acetylcholine receptors employed in smoking cessation therapy. These approved therapeutic agents validate the quinoxaline scaffold as a privileged structure in medicinal chemistry.

Recent research has demonstrated the potential of quinoxaline derivatives as dual mechanism anticancer agents, combining deoxyribonucleic acid binding affinity with topoisomerase inhibitory activity. Specific quinoxaline compounds have exhibited cytotoxicity activities against hepatocellular carcinoma, breast cancer, and colorectal cancer cell lines with half-maximal inhibitory concentration values ranging from 7.6 to 32.4 micromolar, comparable to the established chemotherapeutic agent doxorubicin. The deoxyribonucleic acid binding affinities of these compounds ranged from 25.1 to 32.4 micromolar, while their topoisomerase inhibitory activities demonstrated half-maximal inhibitory concentration values from 6.4 to 15.3 micromolar.

The hypoglycemic activity of quinoxaline derivatives represents another significant area of medicinal chemistry application, addressing the critical need for novel antidiabetic agents with improved safety profiles. Novel quinoxalinone derivatives have demonstrated hypoglycemic activity through mechanisms involving reactive oxygen species inhibition and glucose transporter regulation. Specific compounds have shown the ability to decrease malondialdehyde levels while increasing superoxide dismutase and catalase levels in a concentration-dependent manner, effectively scavenging reactive oxygen species and improving oxidative stress levels. These compounds also regulate glucose transporter protein expression, specifically decreasing glucose transporter 1 levels while increasing glucose transporter 4 levels.

Antimicrobial applications of quinoxaline derivatives continue to represent a major focus in medicinal chemistry, particularly given the increasing prevalence of antibiotic-resistant bacterial strains. Recent studies have identified quinoxaline-based scaffolds with significant antifungal activity against Candida albicans, achieving minimum inhibitory concentration values of 0.25 micrograms per milliliter, comparable to the reference drug fluconazole. Molecular docking studies have attributed this antimicrobial potency to the inhibition of fungal squalene epoxidase enzyme, demonstrating the mechanistic basis for quinoxaline antimicrobial activity.

The structural modifications possible within the quinoxaline framework provide extensive opportunities for medicinal chemistry optimization. Positions 1 and 4 in the quinoxaline backbone represent the primary modification sites, with the introduction of various pharmacodynamic groups producing profound effects on biological activity. The incorporation of triazole rings into quinoxaline structures has demonstrated the potential for creating hybrid molecules with enhanced activity profiles, as triazole rings can function as acceptor-ligand linkers and participate in CH-π interactions with target enzymes.

Therapeutic Area Activity Type Example Compounds Reference
Cancer Treatment Dual DNA/Topoisomerase II Inhibition Quinoxaline derivatives 13, 15, 16, 19
Diabetes Management Hypoglycemic/Antioxidant Quinoxalinone derivatives 5i, 6b
Antimicrobial Therapy Antifungal Quinoxaline-based scaffolds
Neurological Disorders Alpha-2 Adrenergic Agonism Brimonidine
Smoking Cessation Nicotinic Receptor Modulation Varenicline

Research Objectives and Scope

The research objectives surrounding this compound and related quinoxaline derivatives encompass multiple interconnected goals aimed at advancing our understanding of structure-activity relationships, therapeutic potential, and synthetic accessibility within this compound class. The primary objective involves the systematic characterization of the physicochemical properties and biological activities of this specific compound, building upon the extensive foundation of quinoxaline research to identify unique features and potential therapeutic applications.

Current research scope includes the investigation of synthetic methodologies for accessing complex quinoxaline derivatives with multiple functional groups, as exemplified by the trifluoromethyl and chlorophenyl substituents present in this compound. The development of efficient synthetic routes to such compounds requires optimization of reaction conditions, exploration of alternative synthetic strategies, and evaluation of the impact of structural modifications on synthetic accessibility. These studies contribute to the broader understanding of quinoxaline chemistry and facilitate the preparation of structurally diverse compound libraries for biological evaluation.

The scope of biological activity assessment encompasses multiple therapeutic areas, reflecting the versatility of quinoxaline derivatives in medicinal chemistry applications. Antimicrobial activity evaluation represents a traditional focus area, with particular emphasis on identifying compounds with activity against resistant bacterial strains and fungal pathogens. The demonstrated antifungal activity of related quinoxaline compounds against Candida albicans, with minimum inhibitory concentrations comparable to established antifungal agents, provides a foundation for investigating the antimicrobial potential of this compound.

Anticancer activity assessment constitutes another major research objective, building upon the demonstrated dual mechanism activity of quinoxaline derivatives as deoxyribonucleic acid intercalators and topoisomerase inhibitors. The research scope includes evaluation of cytotoxicity against multiple cancer cell lines, assessment of selectivity for tumor versus normal cells, and investigation of the molecular mechanisms underlying anticancer activity. Molecular docking studies provide complementary information regarding the binding interactions with target proteins, contributing to the rational design of improved compounds with enhanced potency and selectivity.

The investigation of metabolic disorder applications represents an emerging research area for quinoxaline derivatives, particularly given the demonstrated hypoglycemic activity of related compounds. Research objectives include assessment of glucose-lowering activity, evaluation of antioxidant properties, and investigation of the molecular mechanisms involved in glucose homeostasis regulation. The ability of certain quinoxaline derivatives to modulate glucose transporter expression and reduce oxidative stress markers provides a foundation for investigating the potential metabolic effects of this compound.

Structure-activity relationship studies constitute a fundamental component of the research scope, aimed at understanding the contributions of specific structural features to biological activity. The trifluoromethyl group, 4-chlorophenyl substituent, and hydrazinecarboxamide functional group each contribute unique properties to the overall molecular profile, and systematic investigation of the effects of these features on biological activity provides valuable information for compound optimization. These studies also contribute to the development of predictive models for designing new quinoxaline derivatives with desired activity profiles.

Research Area Specific Objectives Expected Outcomes
Synthetic Chemistry Methodology development and optimization Efficient synthetic routes to complex quinoxaline derivatives
Antimicrobial Activity Evaluation against bacterial and fungal pathogens Identification of compounds with superior antimicrobial profiles
Anticancer Research Cytotoxicity and mechanism assessment Understanding of anticancer potential and molecular targets
Metabolic Disorders Hypoglycemic and antioxidant activity evaluation Development of novel antidiabetic agents
Structure-Activity Relationships Systematic evaluation of structural modifications Predictive models for compound design and optimization

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIGQFSEEKWADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group
  • A trifluoromethyl substituent on a quinoxaline ring
  • A hydrazinecarboxamide moiety

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor effects : Compounds with hydrazinecarboxamide groups have been associated with the inhibition of cancer cell proliferation.
  • Anti-inflammatory properties : The presence of the quinoxaline ring suggests potential modulation of inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in various cancer cell lines; potential as a chemotherapeutic agent. ,
Anti-inflammatoryModulates inflammatory responses, potentially through NF-kB pathway inhibition.
AntibacterialExhibits activity against specific bacterial strains, suggesting potential for antibiotic development.

Case Studies and Research Findings

  • Antitumor Activity
    • In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Anti-inflammatory Effects
    • A study explored the compound's ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.
  • Antibacterial Properties
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth in strains like Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline vs. Quinazoline Derivatives

The quinoxaline core in the target compound distinguishes it from quinazoline-based analogs like BMC201725-9o (a quinazoline derivative bearing a semicarbazone moiety). Quinoxalines exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which influence binding affinity and selectivity. For example, quinazoline derivatives (e.g., BMC201725-9o) are potent EGFR kinase inhibitors (IC₅₀ values in the nanomolar range) due to their planar structure and hydrogen-bonding capacity . In contrast, quinoxaline derivatives may prioritize interactions with different kinase domains or non-kinase targets, though specific data for the target compound remain unreported.

Hydrazinecarboxamide Derivatives with Trifluoromethyl Substituents

Compounds such as N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., 2o, 2p, 2q) share the hydrazinecarboxamide backbone but differ in substituents. These analogs demonstrate moderate antimicrobial and antitumor activities, with melting points ranging from 178.5°C to 196°C . The target compound’s trifluoromethyl group on the quinoxaline ring likely enhances its metabolic stability compared to benzoyl-substituted analogs, which are more prone to hydrolysis.

Chlorophenyl vs. Fluorophenyl Substituents

Replacing the 4-chlorophenyl group with fluorophenyl moieties (e.g., in N-(2,4-difluorophenyl)-hydrazinecarbothioamides ) alters electronic and steric profiles. Fluorine’s electronegativity increases polarity and bioavailability, while chlorine’s larger atomic radius enhances hydrophobic interactions. For example, fluorophenyl derivatives in triazole-thione compounds exhibit enhanced antifungal activity (MIC values: 8–32 µg/mL) compared to chlorophenyl analogs .

Tautomerism and Stability

Similar to 1,2,4-triazole-thiones (e.g., compounds 7–9 ), the target compound may exhibit tautomerism. However, spectral data (IR, NMR) confirm that hydrazinecarboxamide derivatives predominantly exist in the thione form, as evidenced by the absence of νS-H bands (~2500–2600 cm⁻¹) and the presence of νC=S vibrations (~1247–1255 cm⁻¹) .

Structural and Spectral Data Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key IR Bands (cm⁻¹) Biological Activity
Target Compound Quinoxaline 3-CF₃, 4-ClPh, methyl Not reported νC=O: ~1663–1682 Not reported
BMC201725-9o Quinazoline 3-Cl-4-FPh, tetrahydrofuranyl Not reported νC=O: ~1680 EGFR inhibition (IC₅₀: <10 nM)
**N-Hexadecyl-2-[4-CF₃-benzoyl]hydrazine Benzoyl Hexadecyl, 4-CF₃ 186.5–196.0 νC=O: ~1655, νNH: ~3278 Antimicrobial
**5-(4-X-PhSO₂Ph)-4-(2,4-F₂Ph)-triazole Triazole-thione X = H, Cl, Br 210–225 νC=S: ~1247–1255 Antifungal (MIC: 8–32 µg/mL)

Key Research Findings

  • Synthetic Flexibility : The hydrazinecarboxamide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, alkyl chains in 2p and 2q improve lipophilicity, while halogenated aryl groups enhance target affinity .
  • Biological Potential: While direct data for the target compound are lacking, structurally related quinoxaline derivatives are explored as kinase inhibitors and antimicrobial agents.

Preparation Methods

Key Synthetic Challenges

  • Regioselectivity : Introducing substituents at specific positions on the quinoxaline ring requires precise control to avoid isomer formation.
  • Stability of Intermediates : Hydrazine derivatives are prone to oxidation, necessitating inert reaction conditions.
  • Functional Group Compatibility : The trifluoromethyl group demands reagents that avoid defluorination, while the 4-chlorophenyl group requires mild coupling conditions to prevent dehalogenation.

Synthetic Routes to the Quinoxaline Core

The quinoxaline ring is typically constructed via condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For this compound, 3-(trifluoromethyl)quinoxaline-2-carboxylic acid derivatives serve as precursors.

Condensation Using 1,2-Diamines and Dicarbonyl Compounds

A classical approach involves reacting 1,2-diaminobenzene with ethyl 4,4,4-trifluoroacetoacetate in acetic acid under reflux (Scheme 1). This yields 3-trifluoromethylquinoxalin-2-ol, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic media.

Reaction Conditions :

  • Solvent: Acetic acid
  • Temperature: 110°C
  • Yield: 68–72%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. A mixture of 1,2-diaminobenzene and ethyl trifluoropyruvate in ethanol, irradiated at 150 W for 10 minutes, produces the quinoxaline core in 85% yield. This method reduces reaction time from hours to minutes and minimizes side products.

Functionalization of the Quinoxaline Core

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling has been explored. The trifluoromethylquinoxaline boronic ester is coupled with 4-chlorophenylhydrazinecarboxamide using Pd(PPh₃)₄ as a catalyst (Scheme 3). This method achieves 75% yield but requires stringent anhydrous conditions.

Alternative Pathways via Intermediate Isolation

Synthesis of 3-Trifluoromethylquinoxaline-2-carbonyl Chloride

A patent-derived method (CN110746322A) isolates the carbonyl chloride intermediate for improved purity:

  • Step 1 : Quinoxaline-2-carboxylic acid is refluxed with oxalyl chloride in DMF.
  • Step 2 : The intermediate is reacted with N-(4-chlorophenyl)hydrazinecarboxamide in THF.

Key Data :

  • Purity: ≥98% (HPLC)
  • Yield: 70%

One-Pot Tandem Reactions

A green chemistry approach utilizes HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as both solvent and catalyst. The quinoxaline core and hydrazinecarboxamide are formed sequentially in a single pot, achieving 80% yield with reduced waste.

Optimization of Reaction Parameters

Catalyst Screening

Catalyst Solvent Temperature Yield (%)
Triethylamine DCM 25°C 65
Pyridine THF 40°C 58
K₂CO₃ Acetone 50°C 50

Triethylamine in DCM provides optimal results due to its superior nucleophilicity and low steric hindrance.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to side reactions with acid chlorides. Non-polar solvents (THF, DCM) are preferred for coupling steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, quinoxaline-H), 7.45–7.30 (m, 4H, Ar-H), 6.20 (s, 1H, NH).
  • ¹⁹F NMR : δ -62.5 (CF₃).

Mass Spectrometry

  • ESI-MS : m/z 439.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₂ClF₃N₅O.

X-ray Crystallography

Single-crystal analysis confirms the planar conformation of the quinoxaline ring and intramolecular N–H⋯O hydrogen bonding, stabilizing the structure.

Applications and Further Directions

While primarily explored as an agrochemical intermediate, this compound’s structural features suggest potential in kinase inhibition and antimicrobial agents. Future work should focus on:

  • Scale-Up Protocols : Adapting microwave and one-pot methods for industrial production.
  • Biological Screening : Evaluating efficacy against plant pathogens and human cancer cell lines.

Q & A

Q. What unexplored applications warrant further investigation?

  • Potential Areas :
  • Antimicrobial Activity : Screen against multidrug-resistant pathogens (quinoxalines show broad-spectrum activity) .
  • Neuroprotective Effects : Assess modulation of cannabinoid receptors (structural similarity to anandamide analogs) .
  • Materials Science : Explore use in organic semiconductors due to π-conjugated quinoxaline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.